

N4-Acetylcytosine (ac4C) Sequencing at Single-Nucleotide Resolution: Application Notes and Protocols

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Compound of Interest		
Compound Name:	N4-Acetylcytosine	
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Application Notes Introduction to N4-Acetylcytosine (ac4C)

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1] This modification, where an acetyl group is added to the N4 position of cytidine, is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in eukaryotes.[2] Initially identified in stable RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in sequencing technologies have revealed its presence in messenger RNA (mRNA) as well, highlighting its role in regulating mRNA stability and translation efficiency.[1][3]

Biological Significance and Function

The ac4C modification plays a crucial role in various cellular processes:

- RNA Stability and Translation: In mRNA, ac4C modification has been shown to increase stability and promote translation efficiency. The presence of ac4C within the coding sequence enhances protein synthesis.
- Translational Fidelity: In tRNA, ac4C in the wobble position ensures accurate codon recognition, thereby maintaining the fidelity of protein translation.



- Ribosome Biogenesis and Function: In rRNA, ac4C is important for the proper assembly and function of ribosomes.
- Cellular Homeostasis: ac4C is involved in critical cellular processes including cell proliferation, development, and the DNA damage response.

Relevance for Researchers and Scientists

The ability to map ac4C at single-nucleotide resolution provides researchers with a powerful tool to:

- Uncover Novel Regulatory Mechanisms: Precisely locating ac4C sites can help elucidate how this modification regulates gene expression at the post-transcriptional level.
- Investigate Disease Mechanisms: Dysregulation of ac4C has been linked to various diseases, including cancer. Mapping ac4C patterns in healthy versus diseased states can provide insights into disease pathogenesis.
- Study RNA-Protein Interactions: The presence of ac4C can influence the interaction of RNA with binding proteins, and high-resolution mapping can facilitate the study of these interactions.

Applications in Drug Development

For professionals in drug development, understanding and targeting the ac4C modification and its regulatory machinery, particularly NAT10, opens up new therapeutic avenues:

- Novel Anticancer Therapies: NAT10 is overexpressed in many cancers and is associated
 with poor prognosis. It promotes tumor progression by enhancing the stability and translation
 of oncogenic mRNAs. Therefore, NAT10 is a promising target for cancer therapy, and
 inhibitors of NAT10, such as Remodelin, have shown potential in preclinical studies.
- Antiviral Drug Development: ac4C has been identified in viral RNAs, and targeting NAT10 could represent a novel antiviral strategy.
- Biomarker Discovery: The levels of ac4C and the expression of NAT10 could serve as potential biomarkers for disease diagnosis, prognosis, and prediction of therapeutic response.



Comparison of ac4C Sequencing Methods

Feature	ac4C-seq	RedaC:T-seq	acRIP-seq
Principle	Chemical reduction (NaCNBH3) of ac4C leading to C>T transition during reverse transcription.	Chemical reduction (NaBH4) of ac4C leading to C>T transition during reverse transcription.	Immunoprecipitation of ac4C-containing RNA fragments using an anti-ac4C antibody.
Resolution	Single-nucleotide.	Single-nucleotide.	~100-200 nucleotides (region-specific).
Quantitative	Yes, measures C>T conversion rate.	Yes, measures C>T conversion rate.	Semi-quantitative, based on enrichment.
Efficiency	Can be affected by RNA secondary structure. Potential for RNA degradation under acidic conditions.	Generally lower efficiency, with reported <20% C:T mismatch at fully modified sites.	Dependent on antibody specificity and binding efficiency.
Required RNA Input	Nanogram amounts of total RNA.	Microgram amounts of total RNA.	Microgram amounts of poly(A) RNA.
Advantages	High resolution and quantitative.	High resolution and quantitative.	Does not rely on chemical reactions that might damage RNA.
Limitations	Potential for RNA degradation. Off-target reduction of other modified bases.	Lower efficiency. Potential for off-target deacetylation under basic conditions.	Lower resolution. Antibody-dependent biases.

Experimental Protocols

Protocol 1: ac4C-seq (Quantitative Nucleotide Resolution Profiling of RNA Cytidine Acetylation)

Methodological & Application





This protocol is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH₃), which leads to a C>T misincorporation during reverse transcription.

Materials:

- Total RNA
- NaCNBH₃
- Acidic buffer (e.g., sodium acetate buffer, pH 5.0)
- RNA fragmentation buffer
- 3' RNA adapter
- T4 RNA Ligase 2, truncated
- Reverse transcriptase (e.g., TGIRT-III)
- dNTPs
- 5' DNA adapter
- DNA ligase
- PCR primers and polymerase for library amplification
- Agencourt RNAClean XP beads
- Agencourt AMPure XP beads

Procedure:

- RNA Preparation: Start with high-quality total RNA. It is recommended to include a synthetic ac4C RNA spike-in for quality control.
- · Chemical Reduction:
 - o In a tube, combine total RNA with NaCNBH₃ in an acidic buffer.



- Incubate at room temperature for 20 minutes.
- Prepare a mock-treated control sample by incubating RNA in the acidic buffer without NaCNBH₃.
- Prepare a deacetylation control by pre-treating RNA with a mild alkali before the reduction step.
- Purify the RNA using ethanol precipitation or a suitable clean-up kit.
- RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides using RNA fragmentation buffer and incubation at 94°C for 5 minutes. Immediately stop the reaction on ice.
- 3' Adapter Ligation:
 - To the fragmented RNA, add 3' RNA adapter, T4 RNA Ligase 2 (truncated), and ligation buffer.
 - Incubate according to the manufacturer's instructions.
 - Purify the ligated RNA.
- Reverse Transcription:
 - Set up the reverse transcription reaction with the 3'-ligated RNA, a reverse transcriptase like TGIRT-III, dNTPs, and a primer complementary to the 3' adapter.
 - The reduced ac4C will cause a misincorporation of 'A' in the cDNA, which will be read as a
 'T' after sequencing.
- Library Preparation and Sequencing:
 - Ligate the 5' DNA adapter to the cDNA.
 - Amplify the library using PCR.
 - Perform size selection of the final library.



- Sequence the library on a high-throughput sequencing platform.
- Data Analysis:
 - Align the sequencing reads to the reference transcriptome.
 - Identify sites with a significant C>T transition rate in the NaCNBH₃-treated sample compared to the control samples.

Protocol 2: acRIP-seq (Acetylated RNA Immunoprecipitation and Sequencing)

This protocol involves the enrichment of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.

Materials:

- Total RNA or poly(A) RNA
- Anti-ac4C antibody
- · Isotype control IgG
- Protein A/G magnetic beads
- RNA fragmentation buffer
- Immunoprecipitation (IP) buffer
- Wash buffers
- · RNA elution buffer
- RNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)

Procedure:

RNA Preparation and Fragmentation:



- Isolate high-quality total RNA and select for poly(A) RNA if focusing on mRNA.
- Fragment the RNA to a size of 100-200 nucleotides using fragmentation buffer.
- Antibody-Bead Conjugation:
 - Incubate Protein A/G magnetic beads with the anti-ac4C antibody and IgG control separately to form antibody-bead complexes.
 - Wash the beads to remove unbound antibody.
- Immunoprecipitation:
 - Incubate the fragmented RNA with the antibody-bead complexes in IP buffer. An input sample should be saved for later comparison.
 - Allow the binding to occur for a sufficient time (e.g., 2 hours to overnight) with rotation at 4°C.
- Washing:
 - Wash the beads several times with wash buffers to remove non-specifically bound RNA.
- RNA Elution:
 - Elute the enriched RNA from the beads using an appropriate elution buffer.
 - Purify the eluted RNA.
- Library Preparation and Sequencing:
 - Construct sequencing libraries from the immunoprecipitated RNA and the input RNA using a directional RNA library preparation kit.
 - Sequence the libraries on a high-throughput sequencing platform.
- Data Analysis:



- Align the sequencing reads from both the IP and input samples to the reference genome/transcriptome.
- Identify regions with a significant enrichment of reads in the IP sample compared to the input sample. This is typically done using peak-calling algorithms.

Signaling Pathways and Workflows NAT10-Mediated Signaling Pathway in Cancer

NAT10-mediated ac4C modification has been shown to play a role in various signaling pathways that are often dysregulated in cancer. One such example is the Wnt/ β -catenin signaling pathway in colorectal cancer.



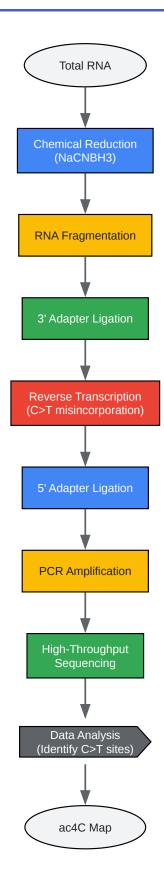
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Caption: NAT10-mediated ac4C modification of KIF23 mRNA promotes colorectal cancer progression.

Experimental Workflow for ac4C-seq

The following diagram illustrates the key steps in the ac4C-seq protocol.





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Caption: Overview of the ac4C-seq experimental workflow.



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